molecular formula C11H8N2 B11914449 2H-Naphtho[2,3-D]imidazole CAS No. 23636-21-7

2H-Naphtho[2,3-D]imidazole

Cat. No.: B11914449
CAS No.: 23636-21-7
M. Wt: 168.19 g/mol
InChI Key: KUBXPUKYOKGJRM-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-D]imidazole is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the larger family of naphthoimidazoles, which are known for their biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Naphtho[2,3-D]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-D]imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can be used to modify the electronic properties of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could introduce various functional groups onto the naphthoimidazole core.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2H-Naphtho[2,3-D]imidazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its cytotoxic effects against cancer cells are thought to involve the induction of oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

2H-Naphtho[2,3-D]imidazole can be compared to other naphthoimidazoles and related heterocyclic compounds:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications.

Biological Activity

2H-Naphtho[2,3-d]imidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound consists of a naphthalene ring fused with an imidazole moiety. This unique arrangement allows for various interactions with biological targets. The synthesis of derivatives typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes, leading to a library of compounds with varying biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial and fungal strains. The mechanism often involves the formation of covalent bonds with essential proteins and enzymes in microbial cells, thereby inhibiting their function .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
Compound CC. albicans30 µg/mL

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines, including leukemia and colorectal carcinoma.

Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of naphtho[1,2-d]imidazoles derived from β-lapachone, compounds demonstrated IC50 values ranging from 8.71 to 29.92 µM against HL-60 leukemic cells and between 21.12 to 62.11 µM against HCT-116 colorectal cancer cells. These results indicate selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxic Activity of Naphtho[1,2-d]imidazoles

CompoundCell LineIC50 (µM)
IM1HL-6029.92
IM2HCT-11621.12
IM3SNB-19>100

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been highlighted in recent studies. These compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage.

Table 3: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)
Compound A92%
Compound B75%
Compound C68%

The biological activity of this compound is largely attributed to its ability to interact with cellular macromolecules through its imidazole nitrogen and thiol groups. These interactions can lead to the inhibition of key enzymes involved in metabolic pathways in pathogens and cancer cells, thus exerting its antimicrobial and anticancer effects .

Properties

CAS No.

23636-21-7

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2H-benzo[f]benzimidazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2

InChI Key

KUBXPUKYOKGJRM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=CC3=CC2=N1

Origin of Product

United States

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